Quinoxalin-6-ylmethanamine hydrochloride Quinoxalin-6-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1276056-88-2
VCID: VC0171281
InChI: InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H
SMILES: C1=CC2=NC=CN=C2C=C1CN.Cl
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65

Quinoxalin-6-ylmethanamine hydrochloride

CAS No.: 1276056-88-2

Cat. No.: VC0171281

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

Quinoxalin-6-ylmethanamine hydrochloride - 1276056-88-2

Specification

CAS No. 1276056-88-2
Molecular Formula C9H10ClN3
Molecular Weight 195.65
IUPAC Name quinoxalin-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H
Standard InChI Key XYWLAGJNMFWFPB-UHFFFAOYSA-N
SMILES C1=CC2=NC=CN=C2C=C1CN.Cl

Introduction

Chemical Structure and Properties

Quinoxalin-6-ylmethanamine hydrochloride is a derivative of quinoxaline, a heterocyclic system consisting of a benzene ring fused with a pyrazine ring. The compound features a methanamine (methylamine) group at the 6-position of the quinoxaline core, with the amine present as a hydrochloride salt. This structural arrangement contributes to the compound's unique chemical reactivity and biological properties.

Basic Chemical Properties

The fundamental chemical properties of Quinoxalin-6-ylmethanamine hydrochloride provide insight into its behavior and potential applications. The compound exists as a solid at room temperature and demonstrates the reactivity patterns characteristic of both quinoxaline heterocycles and primary amines.

Table 1: Chemical Properties of Quinoxalin-6-ylmethanamine hydrochloride

PropertyValue
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
CAS Number1276056-88-2
Parent Compound1-(Quinoxalin-6-yl)methanamine (CID 26188714)
IUPAC NameQuinoxalin-6-ylmethanamine hydrochloride
SynonymsQuinoxalin-6-yl-methylamine hydrochloride; 6-Quinoxalinemethanamine, hydrochloride (1:1)

The compound features three nitrogen atoms—two within the quinoxaline ring system and one in the methanamine group—providing multiple sites for hydrogen bonding, protonation, and coordination with metals . The hydrochloride salt formation enhances water solubility compared to the free base, making it more suitable for biological testing and aqueous reactions.

Structural Characteristics

The quinoxaline nucleus in this compound consists of a benzene ring fused with a pyrazine ring, creating a planar, aromatic heterocyclic system. The methanamine group attached at the 6-position extends from this planar structure, allowing for rotational freedom. The hydrochloride salt formation occurs at the primary amine nitrogen, resulting in a positively charged ammonium group balanced by a chloride counterion .

Synthesis Methods

The synthesis of Quinoxalin-6-ylmethanamine hydrochloride typically involves multiple steps, beginning with the construction of the quinoxaline core followed by functionalization at the 6-position.

General Quinoxaline Synthesis

The fundamental approach to quinoxaline synthesis involves the condensation of o-phenylenediamines with dicarbonyl compounds. This reaction represents a key step in developing the heterocyclic backbone present in Quinoxalin-6-ylmethanamine hydrochloride .

Functionalization Strategies

Introducing the methanamine group at the 6-position typically requires additional synthetic steps. Common approaches include:

  • Direct functionalization of pre-formed quinoxalines through halogenation followed by amination

  • Construction of the quinoxaline ring from appropriately substituted precursors

  • Reduction of corresponding nitriles or amides to generate the primary amine

The final conversion to the hydrochloride salt usually involves treatment of the free amine with hydrochloric acid in an appropriate solvent system, followed by isolation of the crystalline salt product.

Applications in Research and Industry

Quinoxalin-6-ylmethanamine hydrochloride serves multiple functions across scientific disciplines, with applications spanning from medicinal chemistry to materials science.

Medicinal Chemistry Applications

In pharmaceutical research, Quinoxalin-6-ylmethanamine hydrochloride functions primarily as a building block for the synthesis of more complex molecules with potential therapeutic properties. The quinoxaline scaffold appears in numerous bioactive compounds, making derivatives like Quinoxalin-6-ylmethanamine hydrochloride valuable synthetic intermediates.

Table 2: Potential Medicinal Applications of Quinoxaline Derivatives

Application AreaMechanism/TargetDevelopment Stage
Anticancer AgentsCell cycle arrest and apoptosis inductionPreclinical research
Antimicrobial CompoundsInhibition of bacterial DNA replicationEarly-stage development
Anti-inflammatory AgentsModulation of inflammatory responsePreliminary investigations

The primary amine functionality in Quinoxalin-6-ylmethanamine hydrochloride makes it particularly valuable for conjugation with carboxylic acids, sulfonyl chlorides, and other electrophiles to generate libraries of compounds for biological screening.

Materials Science Applications

Beyond medicinal chemistry, quinoxaline derivatives find applications in materials science due to their electronic properties. The extended π-conjugation in the quinoxaline system contributes to interesting optical and electronic characteristics that can be exploited in various applications.

Potential materials science applications include:

  • Development of organic semiconductors

  • Creation of fluorescent materials for sensing and imaging

  • Design of organic dyes with specific spectral properties

  • Incorporation into coordination compounds with unique properties

Biological Activity and Research Findings

While specific biological activity data for Quinoxalin-6-ylmethanamine hydrochloride itself is limited in the available search results, research on related quinoxaline derivatives provides insight into potential biological properties.

Anticancer Properties

Quinoxaline derivatives have demonstrated promising anticancer activity in various studies. The mechanisms typically involve:

  • Induction of cell cycle arrest at specific phases

  • Activation of apoptotic pathways in cancer cells

  • Inhibition of enzymes essential for cancer cell survival and proliferation

The specific contribution of the methanamine group at the 6-position would likely influence the compound's interaction with biological targets, potentially enhancing selectivity or potency compared to other quinoxaline derivatives.

Antimicrobial Activity

Quinoxaline-based compounds have shown effectiveness against various microbial pathogens. The antimicrobial properties of these compounds typically stem from their ability to interfere with DNA replication or protein synthesis in microorganisms .

Research on related quinoxaline derivatives has demonstrated activity against:

  • Gram-positive and Gram-negative bacteria

  • Fungi and yeasts

  • Certain parasitic organisms

Anti-inflammatory Effects

Recent investigations have suggested that some quinoxaline derivatives can modulate inflammatory responses. These compounds may interact with specific enzymes or receptors involved in inflammation cascades, potentially offering therapeutic benefits for inflammatory conditions.

Structure-Activity Relationships

Understanding how structural modifications affect the biological activity of quinoxaline derivatives provides valuable insights for rational drug design. For Quinoxalin-6-ylmethanamine hydrochloride, the position and nature of the methanamine group significantly influence its properties and potential applications.

Impact of Substitution Patterns

The position of functional groups on the quinoxaline core plays a critical role in determining biological activity. The 6-position substitution in Quinoxalin-6-ylmethanamine hydrochloride likely confers specific interaction patterns with biological targets different from those of compounds substituted at other positions .

Influence of the Methanamine Group

The primary amine functionality in Quinoxalin-6-ylmethanamine hydrochloride provides:

  • A hydrogen bond donor/acceptor site for target interaction

  • A positive charge center when protonated

  • A reactive site for further chemical modification

These properties make the compound valuable both as a potential bioactive agent and as a versatile building block for more complex molecules.

Comparative Analysis with Related Compounds

Examining Quinoxalin-6-ylmethanamine hydrochloride in the context of related compounds provides perspective on its unique properties and potential applications.

Table 3: Comparison of Quinoxalin-6-ylmethanamine hydrochloride with Related Compounds

CompoundKey Structural FeaturesNotable PropertiesPrimary Applications
Quinoxalin-6-ylmethanamine hydrochloridePrimary amine at 6-position, HCl saltEnhanced water solubility, reactive amine groupBuilding block for medicinal chemistry, research tool
1,4-Dihydro-quinoxaline-2,3-dioneDione functionality at 2,3-positionsHydrogen bond donor/acceptor profilePrecursor for other quinoxaline derivatives, potential pharmacological activity
3-Hydrazino-1H-quinoxalin-2-oneHydrazine group at 3-position, one carbonylHighly reactive toward electrophilesIntermediate for heterocycle synthesis, potential biological activity

The specific positioning of functional groups significantly impacts the reactivity, physical properties, and biological activity of these compounds .

Future Research Directions

Based on current understanding of Quinoxalin-6-ylmethanamine hydrochloride and related quinoxaline derivatives, several promising research directions emerge.

Medicinal Chemistry Investigations

Future research could focus on:

  • Systematic exploration of the structure-activity relationships of derivatives produced from Quinoxalin-6-ylmethanamine hydrochloride

  • Development of targeted libraries for specific disease indications

  • Investigation of combination approaches with established therapeutic agents

Materials Science Applications

Potential areas for investigation include:

  • Incorporation into polymer systems for specialized applications

  • Development of sensors based on fluorescence properties

  • Creation of advanced materials with unique electronic characteristics

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